Isocyanoacetylene
CAS No.: 66723-45-3
Cat. No.: VC18488948
Molecular Formula: C3HN
Molecular Weight: 51.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66723-45-3 |
|---|---|
| Molecular Formula | C3HN |
| Molecular Weight | 51.05 g/mol |
| IUPAC Name | isocyanoethyne |
| Standard InChI | InChI=1S/C3HN/c1-3-4-2/h1H |
| Standard InChI Key | REHKGFPHRDKAKX-UHFFFAOYSA-N |
| Canonical SMILES | C#C[N+]#[C-] |
Introduction
Molecular Structure and Fundamental Properties
Isocyanoacetylene (HCCNC) is a triatomic molecule with the chemical formula C3HN. Its structure consists of a linear arrangement of atoms: a hydrogen atom bonded to a carbon-carbon triple bond, followed by a nitrogen-carbon triple bond (H–C≡C–N≡C) . This configuration distinguishes it from its structural isomer cyanoacetylene (HC3N), where the nitrile group (-C≡N) terminates the carbon chain.
Table 1: Key Molecular Properties of HCCNC
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 51.0467 g/mol | |
| Ionization Energy | 11.23 eV | |
| CAS Registry Number | 66723-45-3 | |
| Enthalpy of Formation | 627.8 ± 1.2 kJ/mol (gas) |
The ionization energy of HCCNC, determined via photoelectron spectroscopy, measures 11.23 eV , reflecting its stability under electron-impact conditions. Quantum mechanical calculations corroborate this value, highlighting the molecule’s resistance to fragmentation under standard astrophysical conditions .
Synthesis and Kinetic Mechanisms
The primary pathway for HCCNC synthesis involves the reaction of acetylene (C2H2) with cyano radicals (CN) under controlled laboratory conditions. Studies employing potential energy surface (PES) analysis reveal two competitive channels:
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Direct Hydrogen Abstraction: CN radicals abstract a hydrogen atom from acetylene, forming HCCNC and atomic hydrogen .
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Barrierless Addition: The CN radical adds to the π-system of acetylene, forming a transient HCCH(CN) intermediate that undergoes hydrogen elimination .
Rate constants for these pathways deviate from Arrhenius behavior due to quantum tunneling effects at low temperatures (200–300 K) . The Aquilanti-Mundim d-Arrhenius formula accurately models this non-linear temperature dependence, yielding a rate constant of at 298 K .
Spectroscopic Characterization
High-resolution rotational and vibrational spectra have been pivotal in identifying HCCNC in both laboratory and interstellar environments. Key spectroscopic findings include:
Rotational Transitions
HCCNC exhibits a characteristic rotational spectrum in the millimeter-wave region, with transitions split by nuclear quadrupole coupling of the nitrogen nucleus . Astronomical surveys using the Atacama Large Millimeter/submillimeter Array (ALMA) have detected these transitions in Sagittarius B2(N), a star-forming region .
Vibrational Modes
Infrared spectroscopy reveals three fundamental vibrational modes:
Isotopic substitution experiments (e.g., DCCNC) confirm mode assignments and provide insights into anharmonic couplings .
Thermochemical Stability
Table 2: Thermochemical Data for HCCNC and Related Species
| Compound | (kJ/mol) | (J/mol·K) |
|---|---|---|
| HCCNC (gas) | 627.8 ± 1.2 | 232.1 ± 0.5 |
| HC3N (gas) | 598.4 ± 1.0 | 245.3 ± 0.6 |
| CN (radical) | 435.1 ± 0.8 | 158.9 ± 0.3 |
Astrophysical Significance
HCCNC has been detected in multiple interstellar environments, including:
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Sagittarius B2(N): Column density , rotational temperature .
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Dark Molecular Clouds: Abundance ratios , suggesting selective formation pathways .
Chemical models attribute HCCNC’s interstellar abundance to gas-phase reactions between CN radicals and acetylene, followed by radiative association . Its detection provides critical constraints on nitrogen chemistry in dense molecular clouds.
Kinetic and Dynamical Studies
Crossed molecular beam experiments elucidate the reaction dynamics of CN + C2H2. Key findings include:
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Temperature Dependence: The HCCNC yield increases at lower temperatures (<100 K) due to reduced isomerization barriers .
Theoretical studies using RRKM/master equation simulations predict HCCNC formation dominates at pressures <100 Torr, aligning with interstellar medium conditions .
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